

Application Notes and Protocols for YM-58790 in Cell Culture Experiments

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Compound of Interest

Compound Name: YM-58790

Cat. No.: B10800973

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Introduction

YM-58790, also known as BTP2, is a potent and selective inhibitor of the Calcium Release-Activated Ca^{2+} (CRAC) channels.[1] These channels are a major pathway for store-operated calcium entry (SOCE) in various non-excitable cells, including T lymphocytes.[1][2] Upon depletion of intracellular calcium stores in the endoplasmic reticulum (ER), CRAC channels open, leading to a sustained influx of extracellular Ca^{2+} . This increase in intracellular calcium is a critical second messenger that activates downstream signaling pathways, culminating in the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).[1] Consequently, **YM-58790**, by blocking CRAC channels, effectively suppresses T-cell activation, including proliferation and the production of key cytokines like Interleukin-2 (IL-2).[1][2] This makes **YM-58790** a valuable tool for studying the role of CRAC channels and SOCE in various cellular processes and a potential therapeutic agent for autoimmune diseases and inflammatory conditions.[1]

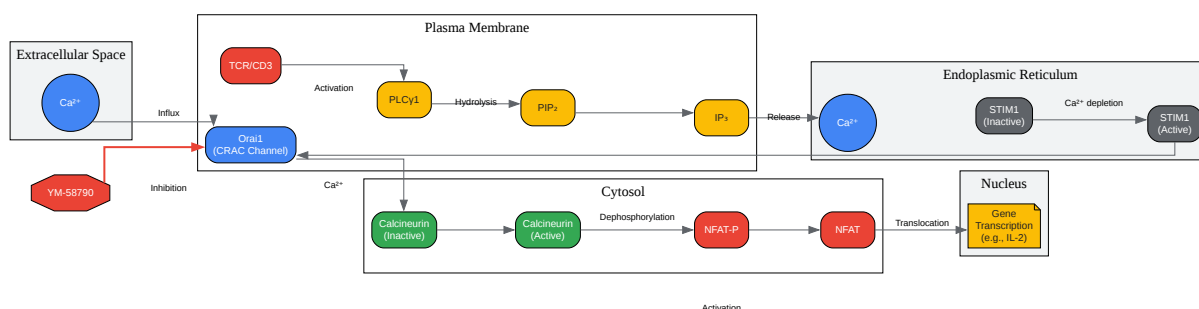
Data Presentation

The inhibitory activity of **YM-58790** has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC_{50}) values.

Cell Line/System	Assay	Stimulus	IC ₅₀ Value
Jurkat T-cells	Thapsigargin-induced Ca ²⁺ Influx	Thapsigargin	100 nM[1]
Murine T-cells	Mixed Lymphocyte Reaction (T-cell proliferation)	Allogeneic stimulation	330 nM[3]
Jurkat T-cells	IL-2 Production	Anti-CD3 mAb	Potently inhibited[1]
Jurkat T-cells	NFAT-driven promoter activity	Anti-CD3 mAb	Potently inhibited[1]

Signaling Pathway

The following diagram illustrates the CRAC channel signaling pathway and the point of inhibition by **YM-58790**.

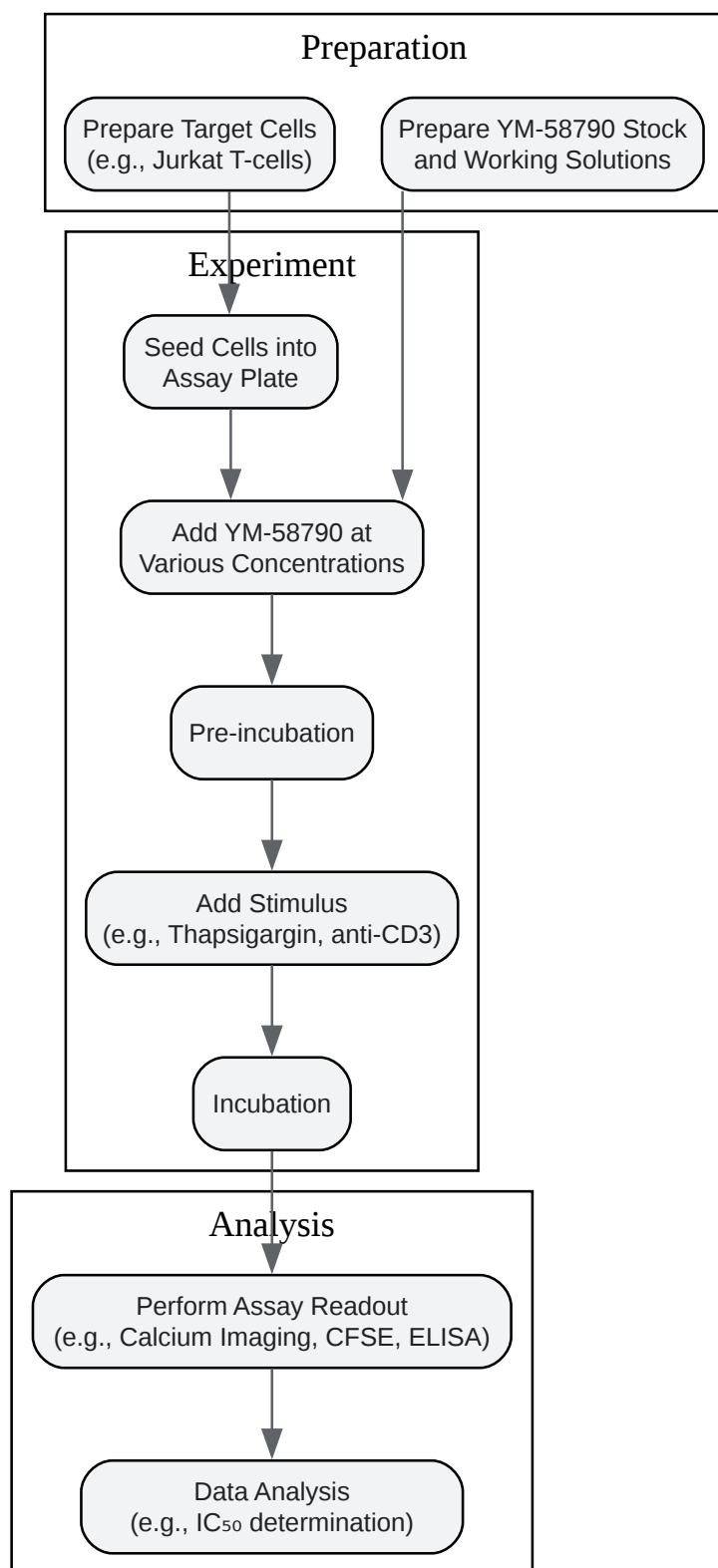


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CRAC Channel Signaling Pathway and **YM-58790** Inhibition.

Experimental Workflow

A typical workflow for investigating the effects of **YM-58790** in a cell-based assay is depicted below.



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General workflow for a cell-based assay with **YM-58790**.

Experimental Protocols

Preparation of YM-58790 Stock Solution

Materials:

- **YM-58790** (BTP2) powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, polypropylene microcentrifuge tubes

Procedure:

- Prepare a stock solution of **YM-58790** in DMSO. A concentration of 10-20 mM is recommended. For example, to prepare a 10 mM stock solution of **YM-58790** (Molecular Weight: 421.32 g/mol), dissolve 4.21 mg in 1 mL of DMSO.
- Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary.
- Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.^{[2][4]} When stored at -20°C, it is recommended to use within 1 year, and within 2 years if stored at -80°C.^[4]

Calcium Influx Assay

This protocol describes the measurement of thapsigargin-induced calcium influx in Jurkat T-cells.

Materials:

- Jurkat T-cells
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
- Fura-2 AM or Fluo-4 AM calcium indicator dye

- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca^{2+}
- Thapsigargin
- **YM-58790** working solutions (prepared by diluting the stock solution in HBSS with Ca^{2+})
- 96-well black, clear-bottom assay plates
- Fluorescence plate reader with kinetic reading capabilities

Procedure:

- **Cell Preparation:** Culture Jurkat T-cells in complete RPMI-1640 medium. On the day of the experiment, harvest the cells and wash them with HBSS without Ca^{2+} .
- **Dye Loading:** Resuspend the cells at a density of 1×10^6 cells/mL in HBSS without Ca^{2+} containing 2-5 μM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 30-45 minutes at 37°C in the dark.
- **Washing:** After incubation, wash the cells twice with HBSS without Ca^{2+} to remove extracellular dye.
- **Plating:** Resuspend the cells in HBSS without Ca^{2+} and seed $1-2 \times 10^5$ cells per well into a 96-well black, clear-bottom plate.
- **Compound Addition:** Add **YM-58790** at various final concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
- **Baseline Reading:** Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 2-5 minutes.
- **Store Depletion:** To deplete intracellular calcium stores, add thapsigargin to all wells at a final concentration of 1-2 μM .
- **Calcium Influx Measurement:** After a few minutes of thapsigargin treatment, add Ca^{2+} -containing HBSS to all wells to a final concentration of 1-2 mM Ca^{2+} to initiate calcium influx.

- **Kinetic Reading:** Immediately start recording the fluorescence intensity over time for 10-20 minutes.
- **Data Analysis:** Calculate the change in fluorescence intensity (or the ratio for Fura-2) over time. The peak fluorescence after Ca^{2+} addition represents the store-operated calcium influx. Determine the IC_{50} value of **YM-58790** by plotting the percentage of inhibition against the log concentration of the compound.

T-cell Proliferation Assay (CFSE-based)

This protocol outlines the use of **YM-58790** to inhibit T-cell proliferation, which is measured by the dilution of the fluorescent dye CFSE.

Materials:

- Primary human or mouse T-cells (or a T-cell line like Jurkat)
- Complete RPMI-1640 medium
- Carboxyfluorescein succinimidyl ester (CFSE)
- T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or allogeneic stimulator cells for a Mixed Lymphocyte Reaction)
- **YM-58790** working solutions
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Procedure:

- **Cell Preparation:** Isolate primary T-cells or use a cultured T-cell line.
- **CFSE Labeling:** Wash the cells with PBS. Resuspend the cells at $1-10 \times 10^6$ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 μM and incubate for 10-15 minutes at 37°C , protected from light.

- **Quenching:** Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate for 5 minutes on ice.
- **Washing:** Wash the cells three times with complete RPMI-1640 medium to remove unbound CFSE.
- **Cell Culture and Treatment:** Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and seed them into a 96-well plate. Add **YM-58790** at various concentrations.
- **Stimulation:** Add the T-cell activation stimuli to the wells. For example, use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
- **Incubation:** Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
- **Flow Cytometry Analysis:** Harvest the cells and wash them with FACS buffer. Analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show successive halving of CFSE intensity.
- **Data Analysis:** Quantify the percentage of proliferated cells in each condition. Determine the IC₅₀ of **YM-58790** for T-cell proliferation.

Cytokine Release Assay (ELISA)

This protocol describes how to measure the inhibitory effect of **YM-58790** on the release of cytokines (e.g., IL-2, TNF-α) from activated T-cells.

Materials:

- Primary T-cells or Jurkat T-cells
- Complete RPMI-1640 medium
- T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)
- **YM-58790** working solutions
- ELISA kit for the specific cytokine of interest (e.g., human IL-2 or TNF-α)

- 96-well cell culture plates
- Microplate reader for ELISA

Procedure:

- Cell Seeding: Seed T-cells (e.g., 1×10^5 cells/well) in a 96-well plate in complete RPMI-1640 medium.
- Compound Treatment: Add **YM-58790** at desired final concentrations to the wells. Include a vehicle control.
- Stimulation: Add T-cell activation stimuli. For example, use anti-CD3/anti-CD28 antibodies or PMA (50 ng/mL) and Ionomycin (1 μ g/mL).
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
- ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and substrate.
- Data Analysis: Measure the absorbance using a microplate reader. Generate a standard curve using the provided cytokine standards. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the inhibitory effect of **YM-58790** on cytokine production and calculate the IC₅₀ value if a dose-response was performed.

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References

- 1. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca^{2+} influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of YM-58483/BTP2, a novel store-operated Ca^{2+} entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
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